Ophthalmic acid
Overview
Description
Ophthalmic acid, also known as L-γ-glutamyl-L-α-aminobutyrylglycine, is a tripeptide analog of glutathione. Unlike glutathione, which contains cysteine, this compound contains L-2-aminobutyrate, a non-proteinogenic amino acid that lacks the nucleophilic thiol group. This structural difference has led to the misconception that this compound is merely an accidental byproduct of glutathione synthesis. recent studies suggest that this compound plays a role in regulating glutathione levels and related cellular processes .
Mechanism of Action
Target of Action
Ophthalmic acid (OPH), also known as ophthalmate, is a tripeptide analog of glutathione . It is believed to serve as a glutathione regulating tripeptide, affecting both cellular and organelle influx and efflux of glutathione (GSH), as well as modulating GSH-dependent reactions and signaling .
Mode of Action
The mode of action of OPH is primarily through its interaction with glutathione (GSH). It is believed to regulate the levels of GSH in cells and organelles, and modulate GSH-dependent reactions and signaling . This interaction plays a crucial role in maintaining the balance of GSH in the body, which is essential for many biological processes.
Biochemical Pathways
OPH is synthesized using the precursor 2-aminobutyric acid through consecutive reactions of the same enzymes that create GSH, namely Glutamate–cysteine ligase and glutathione synthetase . The major regulators of OPH biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .
Pharmacokinetics
It is known that the eye poses numerous constraints to drug delivery, including anatomical and physiological barriers . These factors can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of ocular drugs, including OPH.
Result of Action
The primary result of OPH’s action is the regulation of glutathione levels within cells and organelles. By modulating GSH-dependent reactions and signaling, OPH plays a crucial role in various biological processes .
Action Environment
The action of OPH is influenced by various environmental factors. For instance, the local concentrations of cysteine and 2-aminobutyric acid can regulate the biosynthesis of OPH . Moreover, the anatomical and physiological characteristics of the eye can also impact the effectiveness and stability of OPH .
Biochemical Analysis
Biochemical Properties
Ophthalmic acid is synthesized by the subsequent action of two enzymes that create glutathione, namely Glutamate–cysteine ligase and glutathione synthetase . Major regulators of this compound biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .
Cellular Effects
This compound is a ubiquitous metabolite found in bacteria, plants, fungi, and animals, produced through several layers of metabolic regulation . It is suggested that aberrations in this compound levels should solely indicate glutathione deficiency or oxidative stress .
Molecular Mechanism
This compound serves as a glutathione regulating tripeptide, affecting both cellular and organelle influx and efflux of glutathione, as well as modulating glutathione-dependent reactions and signaling .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its levels can be used as an indicator of certain biochemical conditions .
Dosage Effects in Animal Models
Given its role in regulating glutathione, it is likely that its effects would vary with dosage, potentially influencing oxidative stress responses and other glutathione-dependent processes .
Metabolic Pathways
This compound is involved in the glutathione metabolic pathway. It is synthesized by the same enzymes that synthesize glutathione, namely Glutamate–cysteine ligase and glutathione synthetase .
Transport and Distribution
Given its structural similarity to glutathione, it may be transported by similar mechanisms .
Subcellular Localization
Given its role in regulating glutathione, it is likely to be found in locations where glutathione is present, such as the cytosol and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ophthalmic acid is synthesized using the precursor 2-aminobutyric acid through consecutive reactions involving the same enzymes that create glutathione, namely glutamate–cysteine ligase and glutathione synthetase. The major regulators of this compound biosynthesis are the local concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its niche applications and the complexity of its synthesis. the enzymatic synthesis route involving glutamate–cysteine ligase and glutathione synthetase could potentially be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Ophthalmic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, although it lacks the thiol group present in glutathione, which is typically involved in redox reactions.
Reduction: Reduction reactions involving this compound are less common due to the absence of a reducible thiol group.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve aqueous solutions at physiological pH, reflecting the compound’s biological relevance.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce modified tripeptides.
Scientific Research Applications
Ophthalmic acid has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study tripeptide synthesis and reactions.
Biology: It serves as a biomarker for oxidative stress and glutathione metabolism.
Medicine: this compound is investigated for its potential role in regulating cellular redox states and protecting against oxidative damage.
Industry: Its applications in industry are limited but could include the development of antioxidant formulations.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide containing cysteine, glutathione is a major antioxidant in cells.
N-acetylcysteine: A derivative of cysteine, it is used as a mucolytic agent and antioxidant.
Ergothioneine: A thiol-containing derivative of histidine, it also acts as an antioxidant.
Uniqueness
Ophthalmic acid is unique due to its lack of a thiol group, which distinguishes it from other tripeptides like glutathione. This structural difference affects its chemical reactivity and biological functions, making it a valuable compound for studying non-thiol-based redox regulation.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUOFQHZLPHQP-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895053 | |
Record name | Ophthalmic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-27-2 | |
Record name | Ophthalmic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ophthalmic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ophthalmic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPHTHALMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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